molecular formula C7H7ClOS B2657058 2-Chloro-4-methoxybenzene-1-thiol CAS No. 89793-44-2

2-Chloro-4-methoxybenzene-1-thiol

Cat. No.: B2657058
CAS No.: 89793-44-2
M. Wt: 174.64
InChI Key: MHEVJFMRUJDOHH-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzene-1-thiol is an organic compound with the molecular formula C7H7ClOS. It has a molecular weight of 174.65 . The IUPAC name for this compound is 2-chloro-4-methoxybenzenethiol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a thiol group . The InChI code for this compound is 1S/C7H7ClOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Pathways of Nitrosobenzene Reduction

Montanari, Paradisi, and Scorrano (1999) explored the reaction of nitrosobenzenes with thiols, including 2-Chloro-4-methoxybenzene-1-thiol, in alcoholic media, revealing the formation of azoxybenzenes and anilines. This study illuminates the complex reactions thiols can undergo, potentially offering insights into the synthesis of new organic compounds or intermediates for pharmaceutical applications (Montanari et al., 1999).

Solid Phase Synthesis of Benzothiazolyl Compounds

Mourtas, Gatos, and Barlos (2001) demonstrated the use of thiols, including this compound, for the solid phase synthesis of benzothiazolyl compounds. This methodology could be particularly useful for the development of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery (Mourtas et al., 2001).

Directed Lithiation of Arenethiols

Smith, Lindsay, and Pritchard (1989) investigated the directed lithiation of arenethiols, including 4-methoxybenzenethiol, providing a pathway to ortho-substituted arenethiol derivatives. This process is crucial for the synthesis of complex organic molecules, offering a versatile method for introducing functional groups adjacent to thiols (Smith et al., 1989).

Novel Thiolate-Based Electrolyte System

Peiwen et al. (2014) reported the electrochemical behavior of thiolate-based solutions as electrolytes for rechargeable magnesium batteries, highlighting the use of 4-methoxybenzene derivatives. This research indicates the potential of thiolates in developing more efficient and stable battery electrolytes, which is vital for the advancement of energy storage technologies (Peiwen et al., 2014).

Substituent-Dependent Photoinduced Intramolecular Charge Transfer

Yang et al. (2004) explored the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, revealing how substituents such as methoxy affect intramolecular charge transfer. This research is significant for understanding and designing photoactive materials with potential applications in organic electronics and photovoltaics (Yang et al., 2004).

Safety and Hazards

Safety data for 2-Chloro-4-methoxybenzene-1-thiol indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to use personal protective equipment as required and to handle the product only in a closed system or provide appropriate exhaust ventilation .

Properties

IUPAC Name

2-chloro-4-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEVJFMRUJDOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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